Bisdehydroneotuberostemonine

Description

Contextualization of the Stemona Alkaloids Family

The Stemona alkaloids are a large and structurally diverse family of natural products found exclusively within plants of the Stemonaceae family. nih.govbohrium.comacs.orgscinito.ai This plant family, comprising genera such as Stemona, Croomia, and Stichoneuron, is primarily distributed in Southeast Asia, where its roots have been utilized for centuries in traditional medicine. nih.govd-nb.infosamipubco.com Notably, certain Stemona species are officially listed in the Chinese Pharmacopoeia for their use as antitussive and insecticidal agents. d-nb.infobohrium.comnih.gov

Chemically, the vast majority of the over 200 known Stemona alkaloids are characterized by a core structural motif, typically a pyrrolo[1,2-a]azepine or a related pyrido[1,2-a]azepine nucleus. bohrium.combohrium.commagtech.com.cn The remarkable diversity within the family arises from variations in the oxidation state of this core, as well as the nature and attachment of side chains, which often terminate in lactone rings. nih.govresearchgate.net

Based on biosynthetic considerations and structural features, chemists have organized these compounds into several distinct groups. nih.govbohrium.comresearchgate.net Early classifications included three main skeletal types: stichoneurine, protostemonine, and croomine, distinguished by the substitution pattern at the C-9 position of the azepine nucleus. nih.govd-nb.info A more recent and detailed classification system divides them into at least eight groups, including the stenine (B102979), stemoamide, tuberostemospironine, stemonamine, parvistemoline, and stemofoline (B1231652) types, alongside a miscellaneous category for unique structures. bohrium.comnih.gov

The initial and ongoing scientific interest in Stemona alkaloids is largely driven by their significant biological activities. bohrium.com Pharmacological studies have confirmed the traditional use of these plants, with many alkaloids exhibiting potent antitussive, insecticidal, and anthelmintic properties. nih.govbohrium.comnih.gov This has spurred extensive research into their isolation, structural elucidation, and total synthesis, making them a prominent subject in the field of natural product chemistry. magtech.com.cnrsc.org

Historical Perspective on the Discovery and Initial Academic Interest in Bisdehydroneotuberostemonine (B184040)

This compound was first identified as a member of the extensive Stemona alkaloid family in the early 21st century. In 2002, researchers reported its isolation, alongside the known compound neotuberostemonine (B189803) and a new alkaloid, isostenine, from the roots of Stemona collinsae. nih.gov Its structure was determined through various spectral methods. nih.gov Shortly thereafter, other research groups also documented the isolation of this compound from the roots of Stemona tuberosa, a species widely used in traditional Chinese medicine. researchgate.netresearchgate.netmedchemexpress.comacgpubs.org

The initial academic interest in this compound was centered on its structural characterization and its place within the chemotaxonomy of the Stemona genus. nih.govresearchgate.net As a stenine-type alkaloid, its complex, polycyclic architecture presented an intriguing challenge for synthetic chemists, prompting studies aimed at the total synthesis of its core structure and related compounds. bris.ac.ukbris.ac.uk

Following its discovery, this compound became a subject of bioactivity screening, aligning with the broader investigation into the pharmacological potential of Stemona alkaloids. Bioactivity-guided fractionation of Stemona tuberosa extracts identified this compound as one of the constituents with significant inhibitory effects on lipopolysaccharide-induced nitric oxide production, suggesting potential anti-inflammatory activity. acgpubs.org Further computational and in-vitro studies have explored its potential as an agonist for therapeutic targets like PPARα for dyslipidemia and its role in the mechanisms of traditional herbal formulas for treating respiratory conditions like asthma. medpharmres.comnih.govnih.gov This transition from discovery and structural elucidation to investigations of its biological function and synthetic accessibility is a characteristic trajectory for novel natural products.

Structure

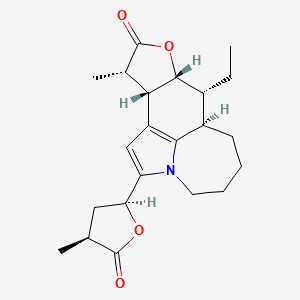

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1 |

InChI Key |

RFGMIDHPFYCJDM-HFZBNLGJSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Origin of Product |

United States |

Isolation and Advanced Methodologies for Structural Assignment of Bisdehydroneotuberostemonine

Strategies for Isolation from Natural Sources

Bisdehydroneotuberostemonine (B184040) is a naturally occurring alkaloid found in the roots of plants from the Stemonaceae family, notably Stemona collinsae and Stemona tuberosa. nih.govtandfonline.comresearchgate.netacgpubs.org The isolation of this compound is a meticulous process that begins with the extraction of the plant material, typically the roots, which are known to be rich in these unique alkaloids. researchgate.netresearchgate.net

The general procedure involves the following key steps:

Extraction: The dried and powdered roots are extracted with a solvent, commonly methanol. researchgate.netacgpubs.org This initial extraction yields a crude mixture containing a wide array of plant metabolites.

Acid-Base Extraction: To selectively separate the alkaloids from other components, an acid-base extraction technique is employed. The methanolic extract is subjected to an acid solution, which protonates the nitrogen atoms in the alkaloids, making them water-soluble as salts. This aqueous layer is then separated from the organic layer containing neutral and acidic compounds. Subsequent basification of the aqueous layer with a base like ammonia (B1221849) regenerates the free-base form of the alkaloids, which can then be extracted into an organic solvent such as chloroform. researchgate.netneu.edu.tr

Chromatographic Separation: The resulting alkaloid-rich fraction is a complex mixture that requires further purification. neu.edu.tr Column chromatography is a principal technique used for this purpose. Various stationary phases, including silica (B1680970) gel and alumina, are utilized along with a gradient of mobile phases, often mixtures of solvents like petroleum ether and acetone, to separate the individual alkaloids based on their polarity. thieme-connect.de Thin-layer chromatography (TLC) with a visualizing agent like Dragendorff's reagent is often used to monitor the separation process. acgpubs.org Bioactivity-guided fractionation, where fractions are tested for specific biological activities, can also be employed to target the isolation of compounds like this compound. researchgate.net

Through these multi-step purification strategies, this compound can be isolated in a pure form, enabling its detailed structural analysis.

Advanced Spectroscopic Techniques in Elucidating Complex Alkaloid Structures

The determination of the intricate molecular architecture of polycyclic alkaloids like this compound relies heavily on a combination of advanced spectroscopic methods. tandfonline.comthieme-connect.de These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the alkaloid. mdpi.comscribd.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. scribd.comresearchgate.net For this compound, characteristic absorption bands would indicate the presence of carbonyl groups (from the lactone ring) and carbon-carbon double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the complex structure of alkaloids. creative-proteomics.comuib.nonih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR Techniques: These experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over two or three bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net

The collective interpretation of data from these spectroscopic techniques allows for the complete assignment of the planar structure and relative stereochemistry of this compound. thieme-connect.de

Table 1: Spectroscopic Data for this compound (Note: Specific spectral data can vary slightly depending on the solvent used and the specific instrumentation. The following is a representative compilation based on available literature.)

| Technique | Observation | Interpretation |

|---|---|---|

| HR-ESI-MS | Molecular ion peak [M+H]⁺ | Determination of molecular formula (e.g., C₂₂H₂₄NO₄) |

| IR (KBr) νₘₐₓ cm⁻¹ | ~1760, ~1650, ~1600 | Presence of γ-lactone, C=O, and C=C bonds |

| ¹H NMR (CDCl₃) δ ppm | Signals in olefinic, aliphatic, and methyl regions | Provides a map of the proton environments |

| ¹³C NMR (CDCl₃) δ ppm | Signals for carbonyl, olefinic, and aliphatic carbons | Indicates the carbon skeleton framework |

| HMBC | Key correlations observed | Establishes the connectivity of the polycyclic rings and substituent groups |

| NOESY/ROESY | Correlations between specific protons | Defines the relative stereochemistry of the chiral centers |

Crystallographic Analysis and Stereochemical Determination Methodologies for Polycyclic Alkaloids

While spectroscopic methods are powerful for determining the relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous assignment of the three-dimensional structure, including the absolute stereochemistry of a molecule. nih.govwikipedia.org This technique is the gold standard for confirming the complex structures of polycyclic natural products. nih.govtaylorfrancis.com

The process involves several key stages:

Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the purified compound. libretexts.org This requires screening various solvents and conditions to induce slow crystallization.

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. nih.govinstruct-eric.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. wikipedia.orgyoutube.com The angles and intensities of these diffracted beams are meticulously recorded. wikipedia.org

For many complex alkaloids, including those in the Stemona family, X-ray crystallographic analysis has been instrumental in confirming structures that were initially proposed based on spectroscopic data or in revising previously incorrect assignments. nih.gov The ability to obtain a crystal structure provides an unparalleled level of certainty in the stereochemical determination of these intricate natural products.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Neotuberostemonine (B189803) |

| Isostenine |

| Tuberostemonine (B192615) K |

| Oxotuberostemonine |

| Epibisdehydrotuberostemonine J |

| Bisdehydrotuberostemonine |

| Tuberostemoninol |

| Neostenine |

| Stemonamine |

| Isostemonamine |

| Maistemonine |

| Isomaistemonine |

| Croomine |

| Stemonine |

| Protostemonine |

| Tuberostemonine L |

| Tuberostemonine M |

| (3'S)-hydroxystemofoline |

| (2'S)-hydroxystemofoline |

| Keramaphidin B |

| Ingenamine |

| Njaoamine I |

| Stemocochinin |

Total Synthesis and Synthetic Strategies for Bisdehydroneotuberostemonine

Retrosynthetic Analysis of the Core Bisdehydroneotuberostemonine (B184040) Skeleton

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. libretexts.orgdeanfrancispress.comias.ac.inyoutube.com This process involves strategically breaking bonds (disconnections) and converting functional groups to reveal simpler precursor structures. libretexts.orgdeanfrancispress.comchemistry.coach

For this compound, a primary retrosynthetic disconnection often targets the lactone moiety and the azepine ring, which are characteristic features of many Stemona alkaloids. researchgate.net A common strategy involves disconnecting the tetracyclic core to reveal a more manageable tricyclic or bicyclic intermediate. nih.gov

A plausible retrosynthetic pathway for the core skeleton of this compound is outlined below:

Disconnection of the Butyrolactone Ring: The α-methyl-γ-butyrolactone substructure can be disconnected, leading to a precursor with a hydroxy group and a carboxylic acid derivative. researchgate.net This simplifies the target to the core polycyclic amine.

Cleavage of the Azepine Ring: The seven-membered azepine ring can be opened through a retro-Mannich or retro-Michael type reaction, or by disconnecting a key carbon-nitrogen bond formed during a cyclization step. This often leads to a pyrrolidine (B122466) or piperidine (B6355638) precursor. nih.govbeilstein-journals.org

Simplification of the Pyrrolo[1,2-a]azepine System: Further disconnection of the pyrrolo[1,2-a]azepine system, a common nucleus in Stemona alkaloids, can lead to simpler acyclic or monocyclic precursors. researchgate.net

This systematic deconstruction provides a roadmap for the forward synthesis, guiding the selection of starting materials and the sequence of reactions. deanfrancispress.com

Key Synthetic Intermediates and Stereocontrol Strategies

The successful synthesis of a complex molecule like this compound hinges on the strategic use of key synthetic intermediates and the precise control of stereochemistry. nih.govsapub.org

Key Synthetic Intermediates:

The synthesis of this compound often proceeds through several crucial intermediates. These molecules act as building blocks, gradually assembling the complex polycyclic structure. sapub.org

| Intermediate Type | Description | Role in Synthesis |

| Dihydropyridones | These are versatile chiral building blocks. | They serve as templates for constructing the piperidine alkaloid core. sapub.org |

| Pyrrolidine Derivatives | These form the basis of the pyrrolo[1,2-a]azepine system. | They are often derived from amino acids or other chiral pool starting materials. |

| Tricyclic Core | This intermediate contains the fused 5-7-5 ring system. | It is typically formed through a key cyclization reaction late in the synthesis. nih.gov |

| Hydroxycyclopropanol | A novel intermediate used in some syntheses. | It is a precursor for the oxaspirolactone moiety. nih.gov |

Stereocontrol Strategies:

Controlling the stereochemistry at multiple chiral centers is a major challenge in the synthesis of this compound. nih.govnumberanalytics.com Chemists employ various strategies to achieve the desired stereoisomer: numberanalytics.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce initial stereocenters. nih.gov

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Diastereoselection: Chiral reagents or catalysts are used to induce stereoselectivity in reactions. numberanalytics.com This includes the use of chiral ligands and catalysts in metal-catalyzed reactions. numberanalytics.com

Stereospecific Reactions: Reactions that proceed with a specific, predictable stereochemical outcome are employed to transfer or create stereocenters.

The interplay of steric and electronic factors, as well as reaction conditions like temperature and solvent, are carefully managed to achieve high stereoselectivity. numberanalytics.com

Methodologies for Constructing the Polycyclic Amine Framework

The construction of the intricate polycyclic amine framework of this compound is a central feature of its total synthesis. nih.gov Various synthetic methodologies have been developed to assemble this complex core.

A key transformation in several syntheses is the formation of the 5-7-5 tricyclic core. nih.gov One notable approach involves a Lewis acid-promoted tandem Friedel-Crafts cyclization and lactonization. nih.gov This powerful reaction cascade efficiently constructs two of the rings in the core structure in a single step.

Another innovative method is the use of a palladium-catalyzed carbonylative spirolactonization of a hydroxycyclopropanol. nih.gov This reaction rapidly assembles the oxaspirolactone moiety, a characteristic feature of many Stemona alkaloids. nih.gov

Ring-closing metathesis (RCM) has also been employed to construct the azepine ring. nih.gov This powerful carbon-carbon bond-forming reaction has proven effective in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org

The table below summarizes some of the key methodologies used in the construction of the polycyclic amine framework:

| Methodology | Description | Application in Synthesis |

| Tandem Friedel-Crafts Cyclization/Lactonization | A Lewis acid-promoted cascade reaction. | Forms the 5-7-5 tricyclic core of the alkaloid. nih.gov |

| Palladium-Catalyzed Carbonylative Spirolactonization | A novel method for constructing spirolactones. | Rapidly assembles the oxaspirolactone moiety. nih.gov |

| Ring-Closing Metathesis (RCM) | A metal-catalyzed reaction to form rings. | Used to construct the seven-membered azepine ring. nih.gov |

| Intramolecular Mannich Reaction | A classic reaction for forming carbon-carbon bonds. | Can be used to form the pyrrolidine or piperidine rings. |

| Reductive Amination | A method for forming carbon-nitrogen bonds. | Used to close the azepine ring or other nitrogen-containing rings. |

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is fraught with challenges that have spurred significant innovation in synthetic methodology. scripps.edupsu.edu

Challenges:

Stereochemical Complexity: The presence of multiple contiguous stereocenters requires precise control throughout the synthesis. nih.gov

Construction of the Polycyclic System: The assembly of the fused 5-7-5 ring system and the seven-membered azepine ring is a significant hurdle. nih.gov

Innovations:

To overcome these challenges, synthetic chemists have developed a range of innovative strategies:

Cascade Reactions: The use of cascade or tandem reactions, where multiple bond-forming events occur in a single operation, significantly improves step economy. nih.govnih.gov

Novel Catalytic Methods: The development of new catalytic reactions, such as the palladium-catalyzed carbonylative spirolactonization, has enabled more efficient construction of key structural motifs. nih.gov

Protecting-Group-Free Synthesis: Efforts are increasingly directed towards developing synthetic routes that minimize or eliminate the need for protecting groups, leading to more concise and environmentally friendly syntheses. nih.gov

Development of New Reagents: The discovery of new reagents and synthetic methods is constantly expanding the toolbox available to synthetic chemists. scripps.edu

The pursuit of the total synthesis of this compound continues to drive the development of new and powerful synthetic strategies. scripps.eduorganic-chemistry.org

Enantioselective Synthetic Approaches to this compound and Analogues

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is a critical aspect of modern organic synthesis, particularly for biologically active compounds. numberanalytics.comnih.govbeilstein-journals.org For this compound and its analogues, several enantioselective approaches have been developed.

One common strategy is to start from a chiral precursor, often derived from the chiral pool. nih.gov For example, the synthesis of (-)-tuberostemonine, a related alkaloid, was achieved starting from Cbz-L-tyrosine. nih.gov This approach relays the single stereocenter of the amino acid precursor into multiple stereogenic carbons in the target molecule. nih.gov

Another powerful approach is the use of asymmetric catalysis. nih.govorganic-chemistry.orgrsc.org Chiral catalysts, such as those based on transition metals with chiral ligands, can induce high levels of enantioselectivity in key bond-forming reactions. numberanalytics.com This allows for the creation of chiral centers from prochiral starting materials.

The development of enantioselective methods is crucial for producing pure samples of natural products for biological evaluation and for the synthesis of analogues with potentially improved therapeutic properties. numberanalytics.comchemrxiv.org

The following table highlights some of the enantioselective strategies employed in the synthesis of Stemona alkaloids:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilizes a readily available chiral starting material. | Synthesis of (-)-tuberostemonine from Cbz-L-tyrosine. nih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity. | Use of chiral ligands in metal-catalyzed reactions. numberanalytics.com |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | Use of chiral oxazolidinones in Michael additions. rsc.org |

The ongoing development of new enantioselective methods will undoubtedly lead to more efficient and versatile syntheses of this compound and other complex natural products. reddit.com

Biosynthetic Pathway Investigations of Bisdehydroneotuberostemonine

Proposed Precursors and Enzymatic Transformations in Stemona Alkaloid Biosynthesis

The biosynthesis of Stemona alkaloids is generally understood to originate from a combination of amino acid and polyketide precursors. researchgate.net The core pyrrolo[1,2-a]azepine nucleus, a defining feature of many Stemona alkaloids, is believed to be derived from L-ornithine and glutamic acid. researchgate.net The extensive structural diversity within this alkaloid class arises from the varied carbon chains attached to this core, which are thought to be of polyketide origin. rsc.orgimperial.ac.uk

Stemona alkaloids are broadly classified into several types based on their presumed biosynthetic pathways, with bisdehydroneotuberostemonine (B184040) belonging to the stichoneurine-type (also referred to as the tuberostemonine-type). mdpi.comthieme-connect.com This classification is based on the specific carbon chain attached to the C-9 position of the pyrroloazepine core. mdpi.com It is hypothesized that alkaloids within this group share a common stichoneurine-type precursor, which then undergoes a series of enzymatic transformations to yield the various observed structures. mdpi.com

One proposed biogenetic pathway for a related tuberostemonine-type alkaloid, epoxy-tuberostemonol, suggests that it originates from tuberostemonine (B192615) through hydroxylation and dehydrogenation steps, followed by epoxidation. acgpubs.org This provides a strong indication that the biosynthesis of this compound, which is a dehydrated analogue, likely involves a hydroxylated intermediate that subsequently undergoes dehydration.

The enzymatic transformations involved in the later stages of Stemona alkaloid biosynthesis are thought to be catalyzed by a range of enzymes, with cytochrome P450 monooxygenases playing a crucial role in oxidative modifications such as hydroxylations and dehydrogenations. mpg.de Other potential enzymatic reactions include intramolecular Mannich reactions, which could be involved in the formation of cyclopentane (B165970) rings seen in some related alkaloids, and various cyclizations and rearrangements that contribute to the final complex structures. doi.org

A proposed general biosynthetic relationship for some stichoneurine-type alkaloids is presented in the table below, illustrating the potential diversification from a common precursor.

| Proposed Precursor/Intermediate | Proposed Transformation | Resulting Alkaloid Type | Key Structural Feature |

| Stichoneurine-type Precursor | Initial cyclizations and functional group installations | Tuberostemonine | Saturated pentacyclic core |

| Tuberostemonine | Hydroxylation | Hydroxytuberostemonine | Addition of a hydroxyl group |

| Hydroxytuberostemonine | Dehydration | This compound | Formation of a double bond |

| Tuberostemonine | Oxidation | Oxotuberostemonine | Formation of a ketone |

This table represents a hypothesized sequence of events based on the structures of co-occurring alkaloids and general biosynthetic principles.

Isotopic Labeling Studies and Metabolic Flux Analysis in Elucidating Biosynthetic Routes

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. imperial.ac.uk By feeding an organism with a precursor labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), researchers can track the incorporation of the label into the final natural product. imperial.ac.uk This provides direct evidence for the precursor-product relationship and can help to elucidate the sequence of reactions.

Metabolic flux analysis (MFA) complements isotopic labeling by quantifying the rates of metabolic reactions within a biochemical network. By analyzing the distribution of isotopes in various metabolites over time, MFA can provide a dynamic view of the flow of carbon and other elements through the pathway, identifying rate-limiting steps and pathway bottlenecks.

While these techniques have been instrumental in deciphering the biosynthetic pathways of numerous plant alkaloids, specific isotopic labeling studies or metabolic flux analyses for this compound have not been reported in the reviewed scientific literature. However, studies on other polyketide-derived alkaloids have successfully used labeled precursors like acetate (B1210297) and amino acids to confirm their biosynthetic origins. rsc.orgnih.gov For instance, incorporation of labeled leucine (B10760876) and acetate has been used to establish the origin of the unusual amino acid moiety in other complex natural products. nih.gov The application of similar methodologies to Stemona species, feeding labeled L-ornithine, glutamic acid, and acetate units, would be essential to experimentally validate the proposed biosynthetic pathway of this compound.

Molecular and Genetic Basis of Biosynthetic Enzyme Activity in Alkaloid Production

The production of alkaloids in plants is controlled by a specific set of genes that encode the biosynthetic enzymes responsible for their synthesis. Identifying and characterizing these genes are crucial for understanding the regulation of alkaloid production and for potential biotechnological applications.

In many plant species, genes for a specific biosynthetic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). biorxiv.org The discovery of BGCs for various alkaloids, such as those for monoterpenoid indole (B1671886) alkaloids, has significantly advanced our understanding of their biosynthesis. biorxiv.org

Transcriptome analysis, which involves sequencing all the RNA molecules in a cell or tissue, is a powerful tool for identifying candidate genes involved in a particular metabolic pathway. frontiersin.org By comparing the transcriptomes of high-producing and low-producing plant varieties or tissues, researchers can identify genes whose expression levels correlate with the accumulation of the target compound.

While there have been transcriptomic studies on some medicinal plants that produce alkaloids, such as Dendrobium officinale, specific research identifying the genes and enzymes responsible for the biosynthesis of this compound in Stemona species is not yet available in the reviewed literature. frontiersin.org General studies on alkaloid biosynthesis have implicated several enzyme families, most notably cytochrome P450 monooxygenases (CYPs), which are known to be involved in the oxidative steps that create the vast structural diversity of alkaloids. mpg.de It is highly probable that specific CYPs are involved in the hydroxylation and dehydrogenation steps leading to this compound.

Future research involving the sequencing of the Stemona tuberosa genome and transcriptome, coupled with functional characterization of candidate genes, will be necessary to fully elucidate the molecular and genetic basis of this compound biosynthesis.

Molecular Mechanisms of Biological Activity of Bisdehydroneotuberostemonine

Target Identification and Receptor Binding Studies

In silico and in vitro studies have begun to identify the molecular targets of bisdehydroneotuberostemonine (B184040). Network pharmacology approaches, which analyze the complex interactions between compounds and biological systems, have pointed towards several potential protein targets. nih.gov

Molecular docking simulations, a computational method used to predict the binding of a ligand to a receptor, have shown that this compound exhibits a strong binding affinity for several receptors. nih.gov These studies provide a theoretical framework for the compound's observed biological activities and guide further experimental validation. For instance, a study using molecular docking predicted that this compound has a strong binding affinity with Dopamine Receptor D1 (DRD1) and Opioid Receptor Mu 1 (OPRM1). nih.gov

Further research has explored the binding of this compound to other receptors. For example, structure-based virtual screening has suggested potential interactions with Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. medpharmres.com

Table 1: Predicted Binding Affinities of this compound to Various Receptors

| Receptor | Predicted Binding Energy (kcal/mol) | Study Type |

|---|---|---|

| Dopamine Receptor D1 (DRD1) | -9.38 | Molecular Docking |

| Opioid Receptor Mu 1 (OPRM1) | -7.35 | Molecular Docking |

Cellular and Subcellular Effects of this compound

The interaction of this compound with its molecular targets initiates a cascade of cellular and subcellular events. Gene Ontology (GO) analysis, a bioinformatics tool used to annotate genes and their products, has provided insights into the biological processes, cellular components, and molecular functions potentially affected by this alkaloid. nih.gov

Enrichment analysis suggests that this compound may be involved in regulating cellular responses to various stimuli, including lipopolysaccharide, and may influence transcription factor activity. nih.gov At the subcellular level, the compound is predicted to associate with membrane rafts and microdomains. nih.gov These specialized membrane regions are crucial for signal transduction and protein trafficking, suggesting that this compound may exert its effects by modulating signaling pathways at the cell membrane. nih.gov

Furthermore, studies have indicated that this compound can influence inflammatory responses within cells. For example, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced BV2 microglia. researchgate.net

Modulation of Enzyme Activity by this compound (e.g., PTGS2 inhibition)

A key aspect of this compound's molecular mechanism is its ability to modulate the activity of specific enzymes. One of the most studied targets in this regard is Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). nih.gov

Molecular docking studies have predicted a significant binding relationship between this compound and PTGS2. nih.gov This interaction is noteworthy as PTGS2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. By inhibiting PTGS2, this compound can potentially suppress inflammatory processes. nih.gov

The interaction with PTGS2 highlights a potential anti-inflammatory mechanism of action for this compound. This finding is supported by broader network pharmacology analyses that link the compound to inflammatory signaling pathways. nih.gov

Table 2: Key Enzyme Target of this compound

| Enzyme | Common Name | Predicted Interaction | Potential Effect |

|---|

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For Stemona alkaloids, including this compound, certain structural features have been identified as crucial for their effects.

The core structure of these alkaloids, often a pyrrolo[1,2-α]azepine nucleus, is considered important for their biological functions. researchgate.netresearchgate.net Variations in the substituents and stereochemistry of the rings can significantly impact activity. researchgate.net

Design, Synthesis, and Evaluation of Bisdehydroneotuberostemonine Analogues and Derivatives

Rational Design Principles for Modifying the Bisdehydroneotuberostemonine (B184040) Scaffold

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, including structure-based drug design and the analysis of structure-activity relationships. nih.govrsc.org The primary goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

A key principle in the design of analogues is the identification of the core pharmacophore. For tuberostemonine-type alkaloids, studies have revealed that the saturated tricyclic pyrrolobenzazepine nucleus is a prerequisite for their characteristic antitussive activity. thieme-connect.com This suggests that modifications should preserve this core structure while exploring substitutions at its periphery.

Design strategies often involve:

Simplification or Truncation: Creating simpler analogues that retain the key structural features to reduce synthetic complexity and identify the minimal active structure.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. For instance, modifying amide or ester functionalities, which are common in drug molecules. mdpi.com

Conformational Constraint: Introducing elements that lock the molecule into a specific three-dimensional shape. The stereochemistry of natural products is often crucial for their interaction with biological targets. mdpi.com

Exploration of Unoccupied Binding Pockets: Designing analogues with substituents that can form additional favorable interactions with the biological target, such as a receptor or enzyme. rsc.orgebi.ac.uk This can be guided by molecular modeling and docking studies.

For example, in the broader context of natural product derivatives, modifications to the substitution pattern on a core scaffold have been shown to have a major effect on receptor affinity. mdpi.com Hydrophobic and nonpolar functional groups can be strategically introduced to interact with lipophilic binding pockets, while other modifications might aim to introduce or remove hydrogen bonding capabilities to fine-tune receptor interaction. mdpi.complos.org The development of bisubstrate analogues, which mimic multiple substrates of an enzyme, is another sophisticated design approach that has proven effective for creating potent and selective inhibitors. nih.gov

Synthetic Methodologies for Novel Analogues

The synthesis of complex natural product analogues like those of this compound requires robust and innovative synthetic methodologies. mdpi.comunistra.fr The construction of the intricate polycyclic skeleton of Stemona alkaloids is a significant chemical challenge that has stimulated the development of new synthetic strategies. thieme-connect.commdpi.com

Key synthetic approaches include:

Total Synthesis: The complete chemical synthesis of the natural product itself, which also provides access to advanced intermediates that can be diverted to produce novel analogues. A long-term goal in the field has been the use of palladium(0)-catalysed allylic cyclisations for the total synthesis of this compound, targeting the formation of the core stenine (B102979) structure. bris.ac.uk

Transition Metal Catalysis: This remains a cornerstone of modern synthesis. mdpi.com Reactions like the Heck-Suzuki cascade, Sonogashira cross-coupling, and ring-closing metathesis are powerful tools for constructing complex molecular architectures, including macrocycles and heterocyclic systems found in many natural products. mdpi.commdpi.com

Domino Reactions: These multi-reaction sequences, where subsequent transformations occur under the same reaction conditions, offer an efficient way to build molecular complexity from simple starting materials. unimi.it They are particularly valuable for the stereoselective synthesis of spiro compounds and other complex ring systems. unimi.it

Functional Group Interconversion: Standard synthetic transformations are used to modify the functional groups of the natural product or its synthetic precursors. For example, a series of chrysin (B1683763) derivatives were prepared through reactions like alkylation, halogenation, nitration, and methylation to explore their anticancer activity. nih.gov Similarly, the synthesis of various benzo[b]furan derivatives has been achieved through modified Larock-type couplings and subsequent functional group manipulations. mdpi.com

The table below summarizes some synthetic reactions used in creating derivatives of various heterocyclic scaffolds, illustrating methodologies applicable to the modification of complex alkaloids.

| Reaction Type | Description | Application Example |

| Palladium-Catalysed Cyclisation | Forms the core stenine ring system of the natural product. bris.ac.uk | Total synthesis of this compound. bris.ac.uk |

| Inverse Electron-Demand Diels-Alder | Cycloaddition reaction to form novel polycyclic systems. beilstein-journals.org | Synthesis of dihydropyridazine (B8628806) derivatives from dibenzosuberenone. beilstein-journals.org |

| Nucleophilic Substitution | Introduction of various functional groups onto a core structure. fip.orgnih.gov | Synthesis of thiourea (B124793) and benzenesulfonamide (B165840) derivatives. fip.orgnih.gov |

| Larock-type Coupling | Formation of benzo[b]furan rings from o-iodophenols and alkynes. mdpi.com | Synthesis of 2-silylbenzo[b]furans as precursors for bioactive compounds. mdpi.com |

Mechanistic Exploration of Modified Structures

Understanding how structural modifications impact biological activity at a mechanistic level is crucial for rational drug design. This involves studying how analogues interact with their biological targets, such as receptors or enzymes, and how these interactions translate into a biological response. nih.govnih.gov

Enzyme Inhibition: Many drugs exert their effects by inhibiting enzymes. wikipedia.orgresearchgate.net An inhibitor can prevent the substrate from binding to the enzyme's active site (competitive inhibition) or bind to an allosteric site, causing a conformational change that inactivates the enzyme (non-competitive inhibition). wikipedia.orgsavemyexams.comlibretexts.org

Structure-Activity Relationships (SAR): By synthesizing a series of analogues and testing their inhibitory potency, researchers can deduce which structural features are critical for binding and inhibition. For example, studies on xanthone (B1684191) derivatives have shown that their biological activities vary significantly depending on the nature and position of substituents on the tricyclic scaffold. nih.gov

Mechanism-Based Inhibition: Some inhibitors, known as substrate analogues, are designed to be processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently and irreversibly binds to the enzyme. savemyexams.com

Dissociation Constant (Ki): This value quantifies the binding affinity of an inhibitor to an enzyme. wikipedia.org Lower Ki values indicate tighter binding and greater potency.

Receptor Binding Affinity: For compounds that act on receptors, binding affinity is a key parameter. It is often measured by the dissociation constant (Kd) or the inhibitory constant (Ki) in radioligand displacement assays. mdpi.comnih.gov

Hydrophobic and Electronic Interactions: The binding affinity of a ligand is determined by the sum of its interactions with the receptor's binding pocket. Hydrophobic contacts and hydrogen bonds are primary determinants of binding affinity. plos.org

Molecular Docking: Computational modeling can predict how a ligand binds to a receptor, providing insights into the specific interactions that stabilize the complex. plos.orgnih.gov For example, docking studies of fentanyl derivatives at the µ-opioid receptor showed a strong correlation between calculated binding scores and experimental binding affinities. nih.gov Modifications that enhance these interactions, such as adding a group that fits into an unoccupied hydrophobic pocket, can significantly increase binding affinity. ebi.ac.uk

While specific mechanistic data for this compound analogues is limited, the principles derived from related compounds are applicable. For instance, the known inhibitory effect of tuberostemonine (B192615) on the neuromuscular junction suggests a potential interaction with ion channels or neurotransmitter receptors. researchgate.net Modifying the this compound structure could alter its affinity for such targets, potentially leading to enhanced or novel pharmacological activities.

Stereochemical Effects on Biological Activity of Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral natural products and their derivatives. mdpi.comnih.gov Enzymes and receptors are themselves chiral, and they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a ligand.

Enantiomeric Purity: Natural compounds are typically biosynthesized as a single enantiomer. Synthetic analogues must often be prepared in an enantiomerically pure form to elicit the desired biological effect. mdpi.com For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, likely due to stereoselective uptake by an amino acid transport system. mdpi.comnih.gov

Structure-Activity Relationship (SAR): The importance of stereochemistry is a key aspect of SAR studies. The isolation of various stereoisomers from Stemona species, such as epibisdehydrotuberostemonine J, underscores the natural diversity of stereochemistry within this alkaloid class. researchgate.net Studies on the antitussive activity of neotuberostemonine (B189803), a stereoisomer of tuberostemonine, further confirm that stereochemical differences can lead to distinct pharmacological profiles. thieme-connect.com

The table below presents examples from the literature illustrating the critical role of stereochemistry in the biological activity of different classes of compounds.

| Compound Class | Stereochemical Feature | Impact on Biological Activity |

| 3-Br-acivicin Isomers | (5S, αS) vs. other isomers | Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective cellular uptake. mdpi.comnih.gov |

| Tetrahydrobiopterin Isomers | L-erythro, D-erythro, L-threo, D-threo | The L-erythro and D-threo isomers were potent cofactors for tyrosine hydroxylase, while the other two isomers were significantly less active. nih.gov |

| PF74 (HIV Inhibitor) | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer was found to be over an order of magnitude more potent as an HIV replication inhibitor. mdpi.com |

| Stemona Alkaloids | Neotuberostemonine (stereoisomer of tuberostemonine) | Possesses significant antitussive activity, highlighting that different stereoisomers can have potent biological effects. thieme-connect.com |

Given the structural complexity and multiple chiral centers in the this compound scaffold, it is certain that the stereochemistry of any synthetic derivative would be a critical determinant of its biological function.

Advanced Analytical Techniques in the Research of Bisdehydroneotuberostemonine

Application of Advanced Mass Spectrometry for Metabolomic and Ligand Profiling

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), are powerful tools for the metabolomic and ligand profiling of natural products like Bisdehydroneotuberostemonine (B184040). nih.govfrontiersin.org These methods offer high sensitivity and resolution, enabling the detection, identification, and quantification of metabolites in complex biological matrices. aspect-analytics.comthermofisher.comidtdna.com

High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) has been effectively used to study the metabolic profiles of related Stemona alkaloids, such as neotuberostemonine (B189803) and tuberostemonine (B192615), in rat plasma, bile, urine, and feces. nih.gov Such studies reveal that these alkaloids undergo extensive phase I and phase II metabolism. For instance, neotuberostemonine was found to produce numerous metabolites through reactions like hydrolysis and hydroxylation. nih.gov Similarly, tuberostemonine metabolism yielded various phase I and phase II metabolites, including glucuronic acid and glutathione (B108866) conjugates. nih.gov

Another powerful technique is ultra-high performance liquid chromatography combined with electrospray ionization quadrupole/orbitrap high-resolution mass spectrometry (UPLC-Q-Orbitrap HRMS). This method has been employed to investigate the metabolic changes in cancer cells treated with Stemona alkaloid derivatives. frontiersin.org By comparing the metabolic profiles of treated and untreated cells, researchers can identify key metabolic pathways affected by the compound. In one such study, significant changes were observed in acylcarnitine metabolism, suggesting a potential mechanism of action. frontiersin.org These metabolomic approaches provide a global view of the biochemical transformations a compound like this compound might undergo in vivo and its effects on cellular metabolism.

Table 1: Representative Metabolites of Stemona Alkaloids Identified by Mass Spectrometry

| Parent Compound | Metabolic Reaction | Metabolite Type | Biological Matrix | Analytical Method |

| Neotuberostemonine | Hydrolysis, Hydroxylation | Phase I | Rat plasma, bile, urine, feces | HPLC-Q-TOF-MS nih.gov |

| Tuberostemonine | Hydrolysis, Hydroxylation | Phase I | Rat plasma, bile, urine, feces | HPLC-Q-TOF-MS nih.gov |

| Tuberostemonine | Glucuronidation, Glutathione conjugation | Phase II | Rat plasma, bile, urine, feces | HPLC-Q-TOF-MS nih.gov |

| Stemona alkaloid derivative | Altered acylcarnitine levels | - | HCT-116 cells | UPLC-Q-Orbitrap HRMS frontiersin.org |

High-Resolution NMR Spectroscopy for Conformational Analysis and Ligand-Binding Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of complex natural products like this compound. jst.go.jpfrontiersin.orgcolumbia.edu NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry. nih.govcas.org

The structural characterization of Stemona alkaloids heavily relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. frontiersin.orgmdpi.comhmdb.cahmdb.caorganicchemistrydata.org 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between protons and carbons, piecing together the molecular scaffold. frontiersin.orgmdpi.com The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the relative stereochemistry by identifying protons that are close in space. frontiersin.orgcore.ac.uk

While specific ligand-binding studies for this compound are not extensively documented in publicly available literature, NMR is a well-established method for this purpose. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with a protein receptor, providing insights into the binding epitope. nih.gov Chemical Shift Perturbation (CSP) analysis, where changes in the NMR spectrum of a target protein are monitored upon addition of a ligand, can map the binding site and determine the dissociation constant (Kd) of the interaction. nih.gov Given the biological activity of Stemona alkaloids, such NMR-based ligand-binding studies would be a logical step in identifying and characterizing their molecular targets.

Table 2: Common NMR Techniques in the Study of Stemona Alkaloids

| NMR Experiment | Information Obtained | Relevance to this compound |

| ¹H NMR | Number and chemical environment of hydrogen atoms. | Fundamental for structural identification. frontiersin.orgcolumbia.edu |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Characterizes the carbon skeleton. frontiersin.orgmdpi.com |

| COSY | Shows proton-proton (J-coupling) correlations. | Establishes H-H connectivity within spin systems. frontiersin.org |

| HSQC | Correlates protons with their directly attached carbons. | Assigns protons to their respective carbons. mdpi.com |

| HMBC | Shows long-range correlations between protons and carbons. | Establishes the overall carbon framework and connectivity of functional groups. frontiersin.org |

| NOESY/ROESY | Identifies protons that are close in space. | Determines relative stereochemistry and conformational features. frontiersin.orgcore.ac.uk |

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex natural products and their macromolecular targets. wikipedia.org This technique provides unambiguous proof of a molecule's absolute configuration and detailed insights into its conformational preferences in the solid state. rsc.orgresearchgate.net

The structures of numerous Stemona alkaloids have been definitively established using single-crystal X-ray diffraction. jst.go.jprsc.orgresearchgate.netacs.org For example, the absolute structures of stemona-lactam S and tuberostemospiroline were determined through X-ray crystallography, which in the latter case corrected a previously misassigned structure based on NMR data alone. jst.go.jp This highlights the power of X-ray crystallography in resolving structural ambiguities that can arise from the interpretation of spectroscopic data for stereochemically rich molecules. The process involves growing a high-quality single crystal of the compound, which can be a significant challenge, and then analyzing the diffraction pattern of X-rays passed through the crystal. wikipedia.org

The determination of the crystal structure of a this compound-target complex would be a landmark achievement in understanding its mechanism of action. Such a structure would reveal the precise binding mode of the alkaloid within its biological target, showing all the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its affinity and selectivity. xtalpi.comnih.gov This information is invaluable for structure-based drug design, enabling the rational optimization of the lead compound to improve its potency and pharmacological properties. While no crystal structure of a this compound-target complex has been reported in the literature to date, the successful application of this technique to many other Stemona alkaloids indicates its feasibility. jst.go.jpresearchgate.netacs.org

Table 3: Examples of Stemona Alkaloids Characterized by X-ray Crystallography

| Stemona Alkaloid | Key Finding from X-ray Crystallography | Reference |

| Stemona-lactam S | Determination of absolute structure. | jst.go.jp |

| Tuberostemospiroline | Correction of a previously misassigned relative structure and determination of the absolute structure. | jst.go.jp |

| Dehydrocroomine B | Confirmation of structural reassignment. | acs.org |

| Dehydrostenine A & B | Elucidation of structure. | researchgate.net |

| Stemofoline (B1231652) | Determination of the structure of a new alkaloid. | rsc.org |

Advanced Chromatographic Methods for Research-Scale Isolation and Purity Assessment

The isolation of pure this compound from its natural source, such as the roots of Stemona collinsae, and the subsequent assessment of its purity are heavily reliant on advanced chromatographic techniques. colab.wsresearchgate.net Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. tricliniclabs.comopenaccessjournals.com

For the research-scale isolation of Stemona alkaloids, a multi-step chromatographic approach is typically employed. This often begins with column chromatography over silica (B1680970) gel or other solid supports to achieve a preliminary separation of the crude plant extract into fractions with varying polarity. mdpi.com These fractions are then subjected to further purification using more sophisticated techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity analysis of natural products. openaccessjournals.comresearchgate.netnih.gov Preparative HPLC, using columns with a larger diameter, is used to isolate individual compounds from complex fractions with high resolution. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is particularly common for the separation of alkaloids. mdpi.comopenaccessjournals.com

The purity of the isolated this compound is then assessed using analytical HPLC, often coupled with a photodiode array (PDA) detector. mdpi.comsepscience.comchromatographyonline.com A pure compound should ideally appear as a single, symmetrical peak in the chromatogram. Peak purity analysis using a PDA detector compares the UV-Vis spectra across the entire peak; a consistent spectrum indicates that the peak is likely composed of a single compound. sepscience.comchromatographyonline.com Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives or related compounds, providing another dimension of purity assessment. birchbiotech.com

Table 4: Chromatographic Techniques in the Study of Stemona Alkaloids

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Column Chromatography | Silica gel | Petroleum ether/Acetone gradient | Initial fractionation of crude extract. mdpi.com |

| Preparative HPLC | Reversed-phase C18 | Water/Acetonitrile with formic acid | Isolation of pure compounds. nih.govmdpi.com |

| Analytical HPLC-PDA | Reversed-phase C18 | Water/Methanol gradient | Purity assessment and quantification. mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | Liquid | Separation and purification of compounds. nih.gov |

| Gas Chromatography (GC) | Various | Inert gas (e.g., Helium) | Purity analysis of volatile compounds. birchbiotech.com |

Future Research Directions and Unanswered Questions in Bisdehydroneotuberostemonine Studies

Elucidating Novel Biological Targets and Pathways

Initial research has identified Bisdehydroneotuberostemonine (B184040) as a noteworthy anti-inflammatory agent. One study revealed its ability to significantly inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide-induced BV2 microglia. mdpi.com Further computational studies have predicted its interaction with several protein targets. For instance, molecular docking simulations suggest a strong binding affinity of this compound with Dopamine Receptor D1 (DRD1) and Opioid Receptor Mu 1 (OPRM1). nih.gov

However, the full spectrum of its biological targets and the intricate molecular pathways through which it exerts its effects are yet to be fully elucidated. Future research should aim to:

Expand Target Identification: Move beyond initial findings to identify other potential protein targets and cellular pathways modulated by this compound. This can be achieved through advanced proteomic and transcriptomic approaches.

Investigate Structure-Activity Relationships (SAR): The antitussive activity of related Stemona alkaloids, such as neotuberostemonine (B189803), has been linked to the saturated tricyclic pyrrolobenzazepine nucleus. frontiersin.orguow.edu.au Systematic SAR studies on this compound and its synthetic analogues are crucial to pinpoint the specific structural features responsible for its various biological activities. Such studies have been successful in identifying potent sigma receptor ligands among other Stemona alkaloid analogues. mdpi.com

Explore Therapeutic Potential: Given the diverse biological activities reported for Stemona alkaloids, including antitussive, insecticidal, and acetylcholinesterase inhibitory effects, it is plausible that this compound possesses a broader range of therapeutic applications than currently known. frontiersin.orgnih.govbeilstein-journals.org

| Compound Name | Predicted/Confirmed Biological Target/Activity | Research Finding |

| This compound | Inhibition of nitric oxide production | Showed significant inhibitory effect on lipopolysaccharide-induced nitric oxide production in BV2 microglia. mdpi.com |

| This compound | Dopamine Receptor D1 (DRD1) | Molecular docking predicted a strong binding affinity. nih.gov |

| This compound | Opioid Receptor Mu 1 (OPRM1) | Molecular docking predicted a strong binding affinity. nih.gov |

| Neotuberostemonine | Antitussive | The saturated tricyclic pyrrolobenzazepine nucleus is a prerequisite for its antitussive activity. frontiersin.orguow.edu.au |

| Stenine-type Stemona alkaloids | Antitussive | All cis configurations at the three ring junctions are optimal for antitussive activity. researchgate.net |

Advancements in Biomimetic and Chemoenzymatic Synthesis

The total synthesis of structurally complex Stemona alkaloids is a significant challenge for chemists. olemiss.edu While the total synthesis of this compound has not been explicitly reported, successful syntheses of related compounds like (±)-stenine and (±)-neostenine provide a solid foundation. nih.gov These syntheses often employ innovative strategies that can be adapted for this compound.

Future synthetic endeavors should focus on:

Biomimetic Approaches: The proposed biogenetic relationships among Stemona alkaloids can inspire more efficient synthetic routes. core.ac.uk For example, a potential biomimetic total synthesis of (±)-gracilamine has been reported. ufl.edu Exploring similar strategies could lead to a more concise and elegant synthesis of this compound.

Chemoenzymatic Synthesis: The integration of enzymatic transformations with chemical synthesis offers a powerful tool for constructing complex molecules with high selectivity and efficiency. researchgate.net This approach can be particularly useful for late-stage functionalization, allowing for the diversification of the Stemona alkaloid core to generate novel analogues for biological screening. researchgate.net Chemoenzymatic methods have been successfully applied to the synthesis of other complex natural products and could be pivotal in overcoming the synthetic hurdles associated with this compound. researchgate.net

Integration of Computational Chemistry in Lead Discovery and Optimization for Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, from hit identification to lead optimization. beilstein-journals.org For this compound, computational methods can accelerate the discovery of new derivatives with enhanced potency and selectivity.

Key areas for the application of computational chemistry include:

Molecular Docking and Dynamics: As demonstrated in a study on the traditional Chinese medicine Zhisou San, molecular docking can predict the binding modes and affinities of constituents like this compound to various protein targets. nih.gov Further molecular dynamics simulations can provide insights into the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This allows for the virtual screening and prioritization of new analogues for synthesis.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to protein targets like DRD1 and OPRM1. nih.gov |

| Molecular Modeling | Used to establish the relative stereochemistry of new Stemona alkaloids. core.ac.uk |

| DFT NMR Calculation | Employed in the structural elucidation of new parvistemoline-type alkaloids. mdpi.com |

Exploration of Interdisciplinary Approaches in Natural Product Research

The journey from a natural product to a clinically approved drug is a long and complex process that necessitates a collaborative, interdisciplinary approach. mdpi.com The study of this compound would greatly benefit from the integration of diverse scientific disciplines.

Future research should foster collaborations between:

Natural Product Chemists and Pharmacologists: To isolate and characterize new Stemona alkaloids and to conduct comprehensive biological evaluations. frontiersin.org

Synthetic Chemists and Computational Biologists: To design and synthesize novel derivatives with improved properties based on computational predictions.

Traditional Medicine Experts and Modern Scientists: To leverage the ethnopharmacological knowledge associated with Stemona-containing remedies to guide the discovery of new therapeutic applications. researchgate.net

Institutions like the National Center for Natural Products Research (NCNPR) and the Center for Natural Products, Drug Discovery and Development (CNPD3) exemplify the power of such multidisciplinary environments, bringing together expertise in pharmacognosy, analytical chemistry, pharmacology, and chemical synthesis to advance natural product research. olemiss.eduufl.edu By adopting a similar integrated and collaborative framework, the scientific community can unlock the full therapeutic potential of this compound and other complex natural products.

Q & A

Q. How can Bisdehydroneotuberostemonine be reliably characterized in terms of structural identity and purity?

Methodological Answer: Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to verify molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed for detailed stereochemical analysis. Purity can be quantified using diode-array detection (DAD) at relevant wavelengths, with thresholds ≥95% for pharmacological studies. Cross-reference spectral data with published literature to resolve ambiguities .

Q. What experimental approaches are recommended for synthesizing this compound with high reproducibility?

Methodological Answer: Optimize synthesis using solvent systems like ethanol-water mixtures under controlled temperatures (e.g., 60–80°C) to enhance yield and purity. Document reaction parameters (e.g., pH, stirring rate) rigorously. Replicate protocols from peer-reviewed studies, ensuring raw materials are sourced from certified suppliers. Include step-by-step validation in supplementary materials to aid reproducibility .

Q. How should researchers assess the bioactivity of this compound in preliminary in vitro studies?

Methodological Answer: Design dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the compound’s purported mechanisms (e.g., anticancer, antimicrobial). Include positive controls (e.g., standard drugs) and negative controls (vehicle-only treatments). Use ANOVA with post-hoc tests to compare activity across concentrations, ensuring biological triplicates to account for variability .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound synthesis conditions?

Methodological Answer: Implement a 2³ factorial design to test variables such as solvent polarity, temperature, and catalyst concentration. Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Validate predictions through confirmatory experiments, reporting confidence intervals for yield and purity metrics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Conduct meta-analyses of existing studies to identify confounding variables (e.g., purity differences, assay protocols). Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch variability. Use Bland-Altman plots to assess agreement between datasets and identify systematic biases .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

Methodological Answer: Employ a randomized controlled trial (RCT) design with dose-escalation cohorts in animal models. Collect plasma samples at timed intervals for LC-MS pharmacokinetic profiling (Cmax, AUC, t½). For toxicity, histopathological analysis of vital organs (liver, kidneys) and hematological parameters should be prioritized. Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure statistical validity .

Q. What computational methods support mechanistic studies of this compound’s molecular targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with putative targets (e.g., enzymes, receptors). Validate predictions via molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with transcriptomic or proteomic profiling (RNA-seq, SILAC) to identify downstream pathways affected in treated cell lines .

Q. How can researchers integrate this compound’s pharmacological effects into existing theoretical frameworks?

Methodological Answer: Map the compound’s bioactivity onto established pathways (e.g., apoptosis, oxidative stress) using systems biology tools (Cytoscape, KEGG mapper). Conduct comparative analyses with structurally analogous alkaloids to identify shared or unique mechanisms. Frame findings within conceptual frameworks like "network pharmacology" to explain polypharmacological effects .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Apply non-parametric models (e.g., four-parameter logistic regression) to fit sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For heteroscedastic data, apply weighted least squares regression or generalized linear models (GLMs) .

Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?

Methodological Answer: Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) and test them in parallel bioassays. Use principal component analysis (PCA) to correlate structural features with activity trends. Publish raw SAR datasets in open-access repositories to facilitate collaborative hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.